molecular formula C13H17NO2S B13473895 4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide

Katalognummer: B13473895
Molekulargewicht: 251.35 g/mol
InChI-Schlüssel: NNQSHLBJRVPLKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzene ring substituted with a sulfonamide group and a cyclobutyl moiety, making it structurally unique.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 4-methylbenzenesulfonyl chloride with an appropriate amine, followed by the introduction of the cyclobutyl moiety through a series of substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The use of continuous flow chemistry can enhance the efficiency and scalability of the production. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its function and leading to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methylbenzenesulfonamide: Lacks the cyclobutyl moiety, making it less complex.

    N-[(3-methylidenecyclobutyl)methyl]benzenesulfonamide: Similar structure but without the methyl group on the benzene ring.

Uniqueness

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide is unique due to the presence of both the cyclobutyl moiety and the methyl group on the benzene ring. This combination of structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H17NO2S

Molekulargewicht

251.35 g/mol

IUPAC-Name

4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H17NO2S/c1-10-3-5-13(6-4-10)17(15,16)14-9-12-7-11(2)8-12/h3-6,12,14H,2,7-9H2,1H3

InChI-Schlüssel

NNQSHLBJRVPLKJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=C)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.